molecular formula C29H37N7O2S B2708603 Cdk9-IN-7 CAS No. 2369981-71-3

Cdk9-IN-7

Número de catálogo B2708603
Número CAS: 2369981-71-3
Peso molecular: 547.72
Clave InChI: LLMKBTGLZJIAMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cdk9-IN-7 is a small molecule inhibitor that targets the cyclin-dependent kinase 9 (CDK9). CDK9 is a protein kinase that plays a critical role in transcriptional regulation by phosphorylating the RNA polymerase II (RNAPII) C-terminal domain (CTD). Cdk9-IN-7 has been shown to inhibit CDK9 activity and suppress the growth of cancer cells in preclinical studies.

Aplicaciones Científicas De Investigación

Transcription Regulation and Cancer Therapy

Cdk9-IN-7, a CDK9 inhibitor, has significant implications in transcription regulation, which is vital for cell growth, differentiation, and viral pathogenesis. Its inhibition contributes to the anticancer activity of many CDK inhibitors under clinical investigation. CDK9 is also a key player in the transcriptional regulation of short-lived antiapoptotic proteins critical for the survival of transformed cells. Inhibiting CDK9 activity could induce growth arrest and apoptosis of cancer cells, making it a potential target for cancer therapy (Wang & Fischer, 2008), (Sonawane et al., 2016).

Gene Reactivation in Cancer

Cdk9-IN-7 has been shown to reactivate epigenetically silenced genes in cancer. This reactivation leads to restored tumor suppressor gene expression, cell differentiation, and activation of endogenous retrovirus genes, providing a promising approach for epigenetic therapy in cancer (Zhang et al., 2018).

Role in Prostate and Ovarian Cancer

CDK9 inhibitors like Cdk9-IN-7 have shown potential as therapeutic options in prostate and ovarian cancer. They can confine the hyperactivity of androgen receptor and the expression of anti-apoptotic proteins, main causes of prostate cancer development and progression. High expression of CDK9 is also an independent predictor of poor prognosis in osteosarcoma and ovarian cancer patients, suggesting its potential as a novel prognostic marker and therapeutic target in these cancers (Rahaman et al., 2016), (Wang et al., 2019).

CDK9 Inhibition and Metabolic Changes

Inhibiting CDK9 induces metabolic stress in cancer cells, characterized by down-regulation of mitochondrial oxidative phosphorylation and ATP depletion. This metabolic switch could be exploited therapeutically, making CDK9 inhibition a potential strategy for targeting cancer cell metabolism (Itkonen et al., 2019).

Drug Development and Therapeutic Strategies

Cdk9-IN-7 and similar compounds are being developed and evaluated in clinical trials for various cancers. Their development represents an ongoing effort to create more specific and effective CDK9 inhibitors for cancer treatment. Emerging strategies include combining inhibitors against CDK9 activity with those against its upstream regulators or downstream effectors (Wu et al., 2020).

Propiedades

IUPAC Name

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKBTGLZJIAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk9-IN-7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.